
5,5'-(Ethene-1,2-diyl)bis(3,4-dibutoxythiophene-2-carbaldehyde)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-DIBUTOXY-5-[2-(3,4-DIBUTOXY-5-FORMYLTHIOPHEN-2-YL)ETHENYL]THIOPHENE-2-CARBALDEHYDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its multiple butoxy groups and formyl groups attached to the thiophene rings, making it a highly functionalized molecule.
Preparation Methods
The synthesis of 3,4-DIBUTOXY-5-[2-(3,4-DIBUTOXY-5-FORMYLTHIOPHEN-2-YL)ETHENYL]THIOPHENE-2-CARBALDEHYDE can be achieved through several synthetic routes. One common method involves the titanium-induced dicarbonyl-coupling reaction. In this process, 3,4-dibutoxythiophene-2,5-dicarbaldehyde is subjected to titanium tetrachloride and a reducing agent, such as zinc, to form the desired product . This reaction is typically carried out in an organic solvent like chloroform under controlled temperature and pressure conditions.
Chemical Reactions Analysis
3,4-DIBUTOXY-5-[2-(3,4-DIBUTOXY-5-FORMYLTHIOPHEN-2-YL)ETHENYL]THIOPHENE-2-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butoxy groups can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3,4-DIBUTOXY-5-[2-(3,4-DIBUTOXY-5-FORMYLTHIOPHEN-2-YL)ETHENYL]THIOPHENE-2-CARBALDEHYDE is primarily based on its ability to interact with specific molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the thiophene rings can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives with varying substituents. For example:
3,4-Dibutoxythiophene-2,5-dicarbaldehyde: A precursor in the synthesis of the target compound.
3,4-Dibutoxy-3-cyclobutene-1,2-dione: Used in the synthesis of squaryl dyes and has applications in sensing and imaging.
1,4-Dibutoxy-2,5-diethynylbenzene: A related compound with applications in organic electronics.
Properties
CAS No. |
540777-72-8 |
|---|---|
Molecular Formula |
C28H40O6S2 |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
3,4-dibutoxy-5-[2-(3,4-dibutoxy-5-formylthiophen-2-yl)ethenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C28H40O6S2/c1-5-9-15-31-25-21(35-23(19-29)27(25)33-17-11-7-3)13-14-22-26(32-16-10-6-2)28(24(20-30)36-22)34-18-12-8-4/h13-14,19-20H,5-12,15-18H2,1-4H3 |
InChI Key |
BVESLDKPYMEQBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(SC(=C1OCCCC)C=O)C=CC2=C(C(=C(S2)C=O)OCCCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


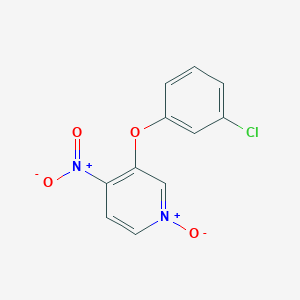
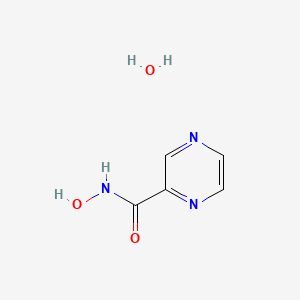
![[2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl]acetaldehyde](/img/structure/B14239913.png)
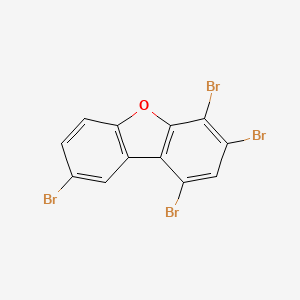
![2,4-dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14239922.png)
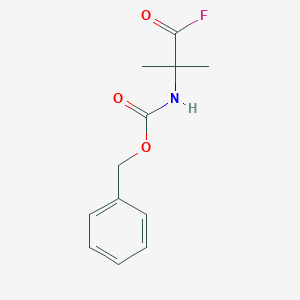
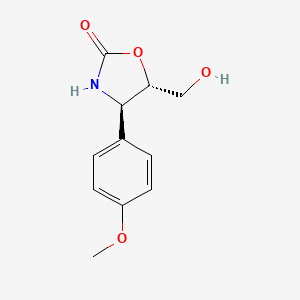


![1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile](/img/structure/B14239964.png)
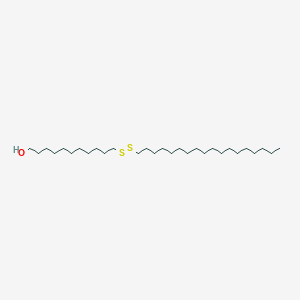
![3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14239968.png)
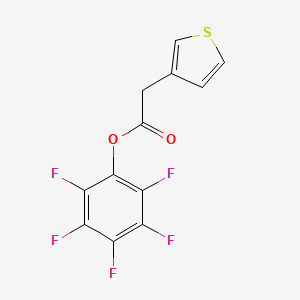
![Piperidine, 2-methyl-5-methylene-1-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14239974.png)
